Terbiumoxid (Tb2O3)

Übersicht

Beschreibung

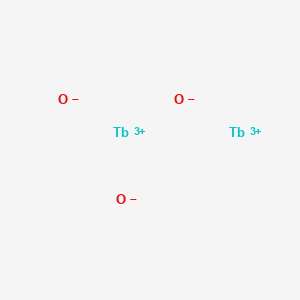

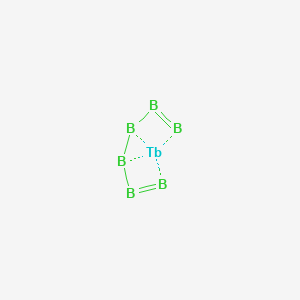

Terbium oxide (Tb2O3), also known as terbium (III, IV) oxide, is a compound with the molecular formula Tb₄O₇. It is a dark brown-black hygroscopic solid that is insoluble in water. This compound is one of the main commercial terbium compounds and contains terbium in both +3 and +4 oxidation states .

Wissenschaftliche Forschungsanwendungen

Terbium oxide (Tb2O3) has several scientific research applications:

Catalysis: It acts as a redox catalyst in reactions involving oxygen, similar to vanadium pentoxide.

Phosphors: It is used as an activator for green phosphors in color TV tubes and other display technologies.

Magneto-Optical Devices: It is used in magneto-optical recording devices and glasses.

Solid-State Devices: It is frequently used as a dopant in solid-state devices and fuel cell materials.

Glass and Ceramics: It is added to glass and ceramic formulations to create materials with unique optical and magnetic properties.

Wirkmechanismus

Target of Action

Terbium oxide (Tb2O3), also known as terbium sesquioxide, is a sesquioxide of the rare earth metal terbium . The primary target of Tb2O3 is its ability to conduct protons, which is enhanced when doped with calcium .

Mode of Action

Tb2O3 is a p-type semiconductor . It conducts protons, and this conductivity is enhanced when it is doped with calcium . This property allows it to interact with its targets and induce changes.

Pharmacokinetics

It’s known that tb2o3 is a basic oxide and easily dissolved to dilute acids . This property could potentially influence its bioavailability.

Result of Action

The primary result of Tb2O3’s action is its ability to conduct protons when doped with calcium . This can have various effects at the molecular and cellular levels, depending on the specific context in which Tb2O3 is used.

Action Environment

The action of Tb2O3 can be influenced by various environmental factors. For instance, its proton conductivity is enhanced when it is doped with calcium . Additionally, Tb2O3 can be prepared by the reduction of Tb4O7 in hydrogen at 1300 °C for 24 hours , suggesting that its properties and actions can be influenced by factors such as temperature and the presence of other chemical species.

Vorbereitungsmethoden

Terbium oxide (Tb2O3) is most commonly produced by the ignition of terbium oxalate or terbium sulfate in air. The oxalate method is generally preferred as it requires a lower temperature (around 1000°C) compared to the sulfate method, which produces a nearly black product contaminated with other oxygen-rich oxides . Another method involves dissolving terbium nitrate, terbium carbonate, or terbium sulfate in sodium hydroxide to form terbium hydroxide precipitate, which is then filtered and burned to obtain terbium oxide .

Analyse Chemischer Reaktionen

Terbium oxide (Tb2O3) undergoes various chemical reactions, including:

Oxidation and Reduction: It can lose oxygen at high temperatures and reversibly lose oxygen at moderate temperatures (around 350°C).

Reaction with Acids: It reacts with hot concentrated acids to produce terbium (III) salts.

Reaction with Ammonium Chloride: Heating terbium oxide with ammonium chloride produces the ammonium salt of the pentachloride.

Vergleich Mit ähnlichen Verbindungen

Terbium oxide (Tb2O3) is unique due to its mixed oxidation states (+3 and +4) and its ability to act as a redox catalyst. Similar compounds include:

Cerium (IV) oxide (CeO₂): Used in catalytic converters and as a polishing agent.

Praseodymium (III, IV) oxide (Pr₆O₁₁): Used in ceramics and glass coloring.

Vanadium (V) oxide (V₂O₅): Used as a catalyst in the production of sulfuric acid.

These compounds share similar catalytic properties but differ in their specific applications and chemical behaviors.

Eigenschaften

IUPAC Name |

oxygen(2-);terbium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Tb/q3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRZPWWVSXWCMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Tb+3].[Tb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3Tb2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401014252 | |

| Record name | Terbium oxide (Tb2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.849 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12036-41-8, 12037-01-3 | |

| Record name | Terbium oxide (Tb2O3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbium oxide (Tb4O7) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012037013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbium oxide (Tb2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terbium oxide (Tb2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![OCTANOIC ACID, SODIUM SALT, [1-14C]](/img/new.no-structure.jpg)

methyl}diazene](/img/structure/B1143524.png)

![4,6-O-Benzylidene-2-{[(benzyloxy)carbonyl]amino}-2-deoxyhexose](/img/structure/B1143532.png)